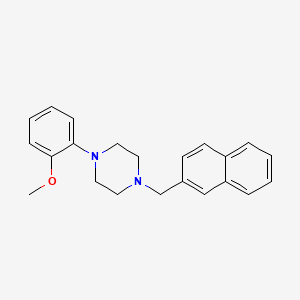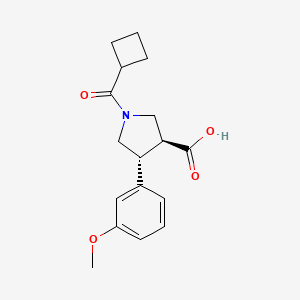![molecular formula C20H20N4O2 B5572058 3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole and pyridine derivatives involves multi-step chemical reactions, often starting from basic heterocyclic compounds. For instance, the synthesis and structural analysis of related compounds have been achieved through methods like single crystal X-ray diffraction, demonstrating the intricate process of building these molecules (Ganapathy et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of pyrazole, pyridine, and sometimes pyran rings, which are almost coplanar with each other. The crystal packing is stabilized by intermolecular hydrogen bond interactions, highlighting the compound's stability and potential for further functionalization (Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactions of these compounds often involve ring opening followed by ring closure, affording novel structures with diverse functional groups. Spectral analysis and quantum studies provide insight into the reactivity and stability of these molecules, with local reactivity descriptors supporting high reactivity for nucleophilic attack (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, are crucial for understanding the material aspects of these compounds. For example, related pyrazolo[4,3-b] pyridine derivatives have been shown to possess varying degrees of thermal stability and polycrystalline structures, influencing their potential application in material science (El-Menyawy et al., 2019).
科学的研究の応用
Synthesis and Material Applications
Synthetic Utility : Compounds with pyrazole and pyridine units have been utilized as precursors for synthesizing a variety of heterocyclic compounds. For example, Mahata et al. (2003) demonstrated the use of a bis(methoxy)-bis(methylthio)-butenone derivative for regiospecific synthesis of five- and six-membered heterocycles with potential applications in materials science and drug discovery Mahata et al., 2003.
Optoelectronic Properties : Pyrazolo[4,3-b] pyridine derivatives, such as those studied by El-Menyawy et al. (2019), have shown promise in optoelectronic applications. These compounds were analyzed for their potential in devices like photovoltaics and LEDs, demonstrating the broad utility of pyridine derivatives in developing new materials with desirable optical properties El-Menyawy et al., 2019.
Biological and Pharmaceutical Applications
Anticancer and Anti-inflammatory Activities : Kaping et al. (2016) explored pyrazolo[1,5-a]pyrimidine analogs, synthesized under eco-friendly conditions, for their anti-inflammatory and anticancer activities. This research underscores the potential of pyrazole derivatives in therapeutic applications, particularly in designing new drugs with anti-inflammatory and anticancer properties Kaping et al., 2016.
Antimicrobial Properties : Dangar et al. (2014) investigated pyrazoline and amino cyanopyridine derivatives derived from vanillin for their antimicrobial activities. Such studies indicate the relevance of pyridine-based compounds in developing new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance Dangar et al., 2014.
Corrosion Inhibition
Protective Coatings : Sudheer and Quraishi (2015) explored aryl pyrazolo pyridines as corrosion inhibitors for copper, offering insights into the application of these compounds in protecting metals from corrosion. This research highlights an industrial application of pyridine derivatives, demonstrating their effectiveness in extending the lifespan of metals in corrosive environments Sudheer & Quraishi, 2015.
特性
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-16-7-2-5-14(11-16)17-12-18(23-22-17)20(25)24-10-4-8-19(24)15-6-3-9-21-13-15/h2-3,5-7,9,11-13,19H,4,8,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIJHMVNGREQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)



![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)